molecular formula C12H28ClN2P B1630993 Bis(diisopropylamino)chlorophosphine CAS No. 56183-63-2

Bis(diisopropylamino)chlorophosphine

Cat. No. B1630993
CAS RN: 56183-63-2
M. Wt: 266.79 g/mol
InChI Key: FEHUTHGOLLQBNW-UHFFFAOYSA-N
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Description

Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It is mainly used as an organic synthetic raw material or reaction reagent . It can be used in the synthesis of mixed phosphorothioate and methylenephosphine derivatives .


Synthesis Analysis

Bis(diisopropylamino)chlorophosphine is synthesized from diisopropylamine . The reaction involves the treatment of phosphorus trichloride with diisopropylamine . The reaction mixture is filtered to remove diisopropylamine hydrochloride and the precipitate is washed with anhydrous ether . The product is then isolated by crystallization, filtration, and drying in vacuo to yield 74% yield .


Molecular Structure Analysis

The molecular formula of Bis(diisopropylamino)chlorophosphine is C12H28ClN2P . It has a molecular weight of 266.79 .


Chemical Reactions Analysis

Bis(diisopropylamino)chlorophosphine has been used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite ligand for palladium-catalyzed Buchwald–Hartwig amination reaction . It can also be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations .


Physical And Chemical Properties Analysis

Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It has a melting point of 100-104 °C . It is air sensitive, moisture sensitive, and heat sensitive .

Scientific Research Applications

Application 1: Synthesis of Mixed Phosphorotrithioates

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of mixed phosphorotrithioates. This process involves thiol coupling with bis(diisopropylamino)chlorophosphine and sulphenyl chloride .
  • Methods of Application or Experimental Procedures : The method involves the use of diverse thiols as nucleophilic reactants, bis(diisopropylamino)chlorophosphine as the phosphorus precursor, and various sulphenyl chlorides as sources of electrophilic sulfur . This process is carried out under mild conditions at ambient temperature, without the need for supplementary additives .
  • Results or Outcomes : The result is a novel and efficient one-pot synthesis of mixed phosphorotrithioates . The versatility of this method is demonstrated by its ability to use a variety of thiols and sulphenyl chlorides .

Application 2: Synthesis of tert-butyl tetraisopropylphosphorodiamidite

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite, a ligand for palladium-catalyzed Buchwald–Hartwig amination reaction .
  • Results or Outcomes : The outcome is the successful synthesis of tert-butyl tetraisopropylphosphorodiamidite, which can be used in Buchwald–Hartwig amination reactions .

Application 3: Synthesis of Acyclic N-phosphonio Imine

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of acyclic N-phosphonio imine, a catalyst for selective epoxidations .
  • Results or Outcomes : The outcome is the successful synthesis of acyclic N-phosphonio imine, which can be used as a catalyst for selective epoxidations .

Application 4: Synthesis of Various Organic Compounds

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine has been employed to synthesize a variety of organic compounds, including alkynes, alkenes, amines, alcohols, antibiotics, anti-inflammatory agents, antifungal agents, proteins, peptides, and enzymes .
  • Results or Outcomes : The outcome is the successful synthesis of a variety of organic compounds, which have applications in various fields such as drug synthesis and biochemistry .

Application 5: Synthesis of Phosphoroselenodithioates

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of phosphoroselenodithioates .
  • Methods of Application or Experimental Procedures : The method involves the use of diverse thiols as nucleophilic reactants, bis(diisopropylamino)chlorophosphine as the phosphorus precursor, and various sulphenyl chlorides as sources of electrophilic sulfur . This process is carried out under mild conditions at ambient temperature, without the need for supplementary additives .
  • Results or Outcomes : The result is a novel and efficient one-pot synthesis of phosphoroselenodithioates . The versatility of this method is demonstrated by its ability to use a variety of thiols and sulphenyl chlorides .

Application 6: Laboratory Chemicals

  • Summary of the Application : Bis(diisopropylamino)chlorophosphine is used as a laboratory chemical .
  • Results or Outcomes : The outcome is the successful use of Bis(diisopropylamino)chlorophosphine as a laboratory chemical .

Safety And Hazards

Bis(diisopropylamino)chlorophosphine is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .

properties

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369907
Record name Bis(diisopropylamino)chlorophosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diisopropylamino)chlorophosphine

CAS RN

56183-63-2
Record name Bis(diisopropylamino)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diisopropylamino)chlorophosphine
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Synthesis routes and methods I

Procedure details

A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing, a silicon rubber septum, and placed under dry argon. Two liters (1,600 grams, 15.9 mmols, 7.0 eq) of anhydrous diisopropyl amine was added to the flask. The diisopropyl amine was diluted by the addition of two liters of anhydrous acetonitrile. The solution was mixed with a mechanical stirrer attached to a glass stir rod and Teflon blade. An ice/water bath was placed under the 5-liter flask, and the amine solution allowed to cool for 30 min. Phosphorus trichloride (313 grams, 2.3 mmols, 1.0 eq) was dissolved in 1 liter of anhydrous acetonitrile in a separate dry 1-liter flask. The mechanical stirrer was set to vigorous stirring and the phosphorus trichloride solution added slowly to the stirring flask by cannula. Once the addition was complete, the ice/water bath was removed, and the reaction was allowed to warm to room temperature. The reaction was stirred overnight and the extent of the reaction determined by 31P NMR of an aliquot of the reaction mixture using an external lock. Complete conversion of the starting material, phosphorus trichloride (δ 201 ppm), into the product at δ 134 ppm, demonstrated completion of the desired reaction. The reaction mixture was filtered to remove the bulk of the diisopropylamine hydrochloride, which had precipitated. The precipitate was washed with anhydrous ether and the filtrates evaporated into a 2-liter round-bottom flask. The resulting evaporated product was a semi-crystalline solid, which was suspended in 1 liter of anhydrous hexanes. The flask was heated on a mantel, to allow the hexanes to boil. The hot liquid was filtered through a Schlenk filter-funnel to remove residual amine hydrochloride. This resulting clear yellow liquid was evaporated to one half the original volume and placed in a freezer to allow the product to recrystallize. The recrystallized product was isolated by filtration and dried in a vacuum desiccator, yielding 447 grams (74% yield).
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Synthesis routes and methods II

Procedure details

Bis(diisopropylamino)chlorophosphine was synthesized by reacting phosphorous trichloride and diisopropylamine in toluene. Fifty ml of the resulting bis(diisopropylamino)phosphine was placed in a 250 ml flask and 3.01 ml of ethanol added slowly over a two minute period and the reaction allowed to proceed for several days. After filtering the mixture and removing the solvent, the structure of the bis(diisopropylamino)ethylphosphite ester reagent was analyzed by 31P and 1H NMR (31P NMR in CD3CN 125.9 ppm).
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Synthesis routes and methods III

Procedure details

The synthesis shown in FIG. 2A can be carried out, for example, by adding anhydrous N,N-diisopropylamine to a solution of phosphorus trichloride in dry benzene to produce bis(N,N-diisopropylamino)chlorophosphine, and reacting it in situ with 2-(N-formyl-N-methyl) aminoethan-1-ol to produce phosphordiamidite 120 in about 73% yield. Phosphordiamidite 120 can then be reacted with a suitably protected nucleophile, such as 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine (Barone et al., Nucl. Acids Res., 12, 4051-4061 (1984)) to produce deoxyribonucleoside phosphoramidite 101 (FIG. 2A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(diisopropylamino)chlorophosphine

Citations

For This Compound
167
Citations
GD Roiban, G Mehler, MT Reetz - European Journal of Organic …, 2014 - Wiley Online Library
The phosphorus compound tert‐butyl tetraisopropylphosphorodiamidite, prepared from bis(diisopropylamino)chlorophosphine, is an excellent ligand for palladium‐catalysed Buchwald…
JL Faure, R Réau, MW Wong, R Koch… - Journal of the …, 1997 - ACS Publications
The lithium salts of [bis(diisopropylamino)thioxophosphoranyl]diazomethane (2) and [(diisopropylamino)(dicyclohexylamino)thioxophosphoranyl]diazomethane (5) react with the (…
Number of citations: 36 pubs.acs.org
BN Kakde, E Capota, JJ Kohler… - The Journal of organic …, 2021 - ACS Publications
We recently reported the incorporation of diazirine photo-cross-linkers onto the O-GlcNAc posttranslational modification in mammalian cells, enabling the identification of binding …
Number of citations: 2 pubs.acs.org
S Hamamoto, H Takaku - Chemistry Letters, 1986 - journal.csj.jp
The deoxyribonucleoside phosphoramidites with various protecting groups at phosphorus have been prepared rapidly in good yields in one-pot reaction from bis(diisopropylamino)…
Number of citations: 30 www.journal.csj.jp
JE Marugg, A Burik, M Tromp, GA Van der Marel… - Tetrahedron letters, 1986 - Elsevier
The easily accessible and crystalline monofunctional phosphitylating reagent bis-(diisopropylamino) chlorophosphine has been used for the synthesis of phosphoramidites and H-…
Number of citations: 73 www.sciencedirect.com
MA Kasper, M Glanz, A Oder, P Schmieder… - Chemical …, 2019 - pubs.rsc.org
In this paper, we introduce vinylphosphonites for chemoselective Staudinger-phosphonite reactions (SPhR) with azides to form vinylphosphonamidates for the subsequent modification …
Number of citations: 52 pubs.rsc.org
S Hamamoto, N Shishido, H Takaku - Nucleic Acids Symposium …, 1986 - europepmc.org
2-(2-Pyridyl) ethyl group is a new type PO protecting group for the synthesis of oligodeoxyribonucleotides by the phosphite triester method. This group is stable to alkali and acid …
Number of citations: 2 europepmc.org
H Takaku, T Watanabe, S Hamamoto - Tetrahedron letters, 1988 - Elsevier
1,1,3,3,3-Hexafluoro-2-propy(HFP) group is a new protecting group for the internucleotidic bonds in the synthesis of oligodeoxyribonucleotides by the phosphoramidite method. This …
Number of citations: 25 www.sciencedirect.com
JB Lambert, JH So - The Journal of Organic Chemistry, 1991 - ACS Publications
Phosphenium and nitrenium ions (I^ P:* and R2N:+) are isoelectronic with silylenes and carbenes (R2Si: and R2C:) but possess the positive charge of silyleniumand carbe-nium ions (…
Number of citations: 35 pubs.acs.org
A Igau, H Grutzmacher, A Baceiredo… - Journal of the American …, 1988 - ACS Publications
Depending on the nature of the substituents and the experimental conditions used, transient or stable phosphinocarbenes are generated from the corresponding-diazophosphines. Of …
Number of citations: 039 pubs.acs.org

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